4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13449070
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O2 |
|---|---|
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) |
| Standard InChI Key | LBDBVFSANWWOHH-UHFFFAOYSA-N |
| SMILES | C1=C(NC2=CN=CC(=C21)Cl)C(=O)O |
| Canonical SMILES | C1=C(NC2=CN=CC(=C21)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 1234616-15-9) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. Key structural characteristics include:
-
A chlorine substituent at position 4 of the pyrrolopyridine ring.
-
A carboxylic acid group at position 2.
-
A planar aromatic system with conjugated π-electrons, enabling interactions with biological targets.
Table 1: Physicochemical Properties
The compound’s SMILES notation is C1=C(NC2=CN=CC(=C21)Cl)C(=O)O, and its InChIKey is LBDBVFSANWWOHH-UHFFFAOYSA-N.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Core Formation: Cyclization of pyridine derivatives with pyrrole precursors under basic conditions .
-
Chlorination: Introduction of chlorine at position 4 using reagents like sulfur dichloride or phosphorus oxychloride .
-
Carboxylation: Esterification followed by hydrolysis to yield the carboxylic acid group .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | 4-Bromo-pyrrolopyridine + t-BuLi, CO₂ | 73% | |
| 2 | Chlorination with SOCl₂ in MeOH | 85% | |
| 3 | Hydrolysis with NaOH (2M) | 95% |
Industrial Production
Industrial methods prioritize scalability and purity:
-
Continuous Flow Reactors: Enhance yield for large-scale production.
-
Purification: Recrystallization from ethanol/water mixtures or chromatography.
Applications in Pharmaceutical Research
Kinase Inhibition
The compound is a key intermediate in synthesizing inhibitors for:
-
JAK3 (Janus Kinase 3): Modulates immune responses; derivatives show IC₅₀ values <10 nM in IL-2-dependent T-cell proliferation assays .
-
CSF-1R (Colony-Stimulating Factor-1 Receptor): Linked to anti-cancer activity in preclinical models.
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) | Application | Source |
|---|---|---|---|---|
| 14c (Cyclohexylamide) | JAK3 | 4.2 | Autoimmune Diseases | |
| 11k (Hydroxylated) | CSF-1R | 12.7 | Solid Tumors |
Drug Development
-
Lead Optimization: Structural modifications at C4 (e.g., cyclohexylamino groups) improve metabolic stability and oral bioavailability .
-
PK/PD Studies: Hydrophobic substituents reduce hepatic clearance (e.g., 11k vs. 14c: CLₜₒₜ = 12 vs. 62 mL/min/kg in rats) .
Recent Research Advancements
Computational Insights
-
WaterMap Analysis: Displacement of high-energy water molecules in JAK3’s hydrophobic pocket improves binding affinity (ΔG = −2.8 kcal/mol for 14c) .
-
Docking Studies: The carboxylic acid group forms hydrogen bonds with Glu903 and Leu905 in JAK3’s hinge region .
Preclinical Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume